molecular formula C8H14N4 B13183283 (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13183283
M. Wt: 166.22 g/mol
InChI Key: ZSZJFNBWQHTMCT-LURJTMIESA-N
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Description

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chiral amine featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5 and a propane-1-amine chain at position 3. Key properties include:

  • Molecular Formula: C₈H₁₄N₄
  • Molecular Weight: 166.22 g/mol
  • CAS Number: 1604382-79-7 (enantiomer-specific) .
  • Stereochemistry: The (1S) configuration confers chirality, which may influence biological activity and pharmacokinetics.

Notably, describes a structurally similar compound with CAS 1248113-26-9, differing in stereochemistry or substituent positioning . The cyclopropyl group enhances steric bulk and metabolic stability compared to linear alkyl chains, making it a critical pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H14N4/c1-2-6(9)8-10-7(11-12-8)5-3-4-5/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t6-/m0/s1

InChI Key

ZSZJFNBWQHTMCT-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C1=NNC(=N1)C2CC2)N

Canonical SMILES

CCC(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and propan-1-amine groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.

    Amine Introduction: Addition of the propan-1-amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine

In medicine, triazole derivatives are often explored for their therapeutic potential, including as antifungal, antiviral, or anticancer agents.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine would depend on its specific biological or chemical activity. Generally, triazoles can interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine (Target) 5-Cyclopropyl, 3-propan-1-amine C₈H₁₄N₄ 166.22 1604382-79-7 Chiral center, cyclopropyl enhances metabolic stability .
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine 5-Ethyl, 3-propan-1-amine C₇H₁₄N₄ 166.21* Not specified† Ethyl substituent reduces steric bulk; may lower binding affinity .
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine 5-Cyclopropyl, 3-propan-1-amine C₈H₁₄N₄ 166.22 1251143-96-0 Non-chiral analog; differs in triazole tautomerism .
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Cyclopropyl, 3-ethan-1-amine C₇H₁₂N₄ 152.20 1604279-67-5 Shorter chain; reduced lipophilicity may impact bioavailability .
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine 3-Cyclopropyl, 5-branched chain C₉H₁₆N₄ 180.25 1247448-02-7 Branched chain increases steric hindrance; potential for improved selectivity .
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine 3-Cyclopropyl, N-methylated C₁₀H₁₈N₄ 194.28 1339634-69-3 N-methylation enhances metabolic stability; alters solubility .

*Calculated based on substituent replacement (ethyl replaces cyclopropyl).

Key Structural and Functional Differences

Substituent Effects: Cyclopropyl vs. Chain Length: The propane chain (Target) increases lipophilicity (logP) compared to the ethane analog (CAS 1604279-67-5), favoring membrane permeability .

Stereochemical Impact: The (1S) configuration in the Target compound may enhance enantioselective interactions with biological targets, unlike non-chiral analogs like CAS 1251143-96-0 .

N-Methylation :

  • N-methylation (CAS 1339634-69-3) reduces hydrogen-bonding capacity but improves metabolic stability by blocking oxidative deamination .

Pharmacological Implications

Triazole derivatives are widely explored for antifungal activity (e.g., fluconazole). While direct data for the Target compound is absent, highlights that structural analogs with triazole moieties exhibit potent antifungal effects. For example, an imidazolylindol-propanol derivative showed MIC = 0.001 μg/mL against Candida albicans . The Target’s cyclopropyl group may similarly enhance antifungal potency by mimicking sterol substrates in fungal membranes.

Biological Activity

(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1604382-79-7

The structure includes a cyclopropyl group attached to a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of cyclopropyl derivatives with triazole precursors. One common approach involves the use of microwave-assisted synthesis to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Study Organism Tested Activity Observed
Staphylococcus aureus (MRSA)Significant inhibition of growth
Candida albicansEffective against fungal infections
Escherichia coliBactericidal effects noted

Antifungal Activity

The triazole ring is particularly effective against fungal pathogens. In vitro studies have demonstrated that this compound exhibits antifungal activity comparable to established antifungals. The compound's ability to inhibit ergosterol synthesis in fungi is a key mechanism underlying its efficacy.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The presence of the triazole moiety allows for potential interactions with various enzymes involved in metabolic pathways related to inflammation and infection control.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • In Vivo Efficacy Against Infections : In animal models, administration of this compound showed a reduction in infection severity caused by Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity Studies : Assessments on human cell lines revealed that while exhibiting antimicrobial properties, the compound maintained low cytotoxicity levels, suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in bacterial resistance mechanisms.

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